2-氯-4-吗啉代噻吩并[3,2-d]嘧啶-6-羧酸
描述
“2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C11H10ClN3O2S . It is a useful research compound. The compound is also known by its IUPAC name, 2-chloro-4-(4-morpholinyl)thieno[3,2-d]pyrimidine-6-carbaldehyde .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C11H10ClN3O2S . The InChI code for this compound is 1S/C11H10ClN3O2S/c12-11-13-8-5-7 (6-16)18-9 (8)10 (14-11)15-1-3-17-4-2-15/h5-6H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 283.74 g/mol . The compound is usually 95% pure.科学研究应用
1. mTOR抑制剂
- mTOR抑制剂的发现: 2-芳基-4-吗啉代噻吩并[3,2-d]嘧啶已被证明是mTOR的有效抑制剂,对PI3K具有选择性。这些化合物的优化导致了发现具有显著细胞增殖抑制特性的高活性mTOR抑制剂 (Verheijen等人,2010).
2. 抗肿瘤活性
- 新型抗肿瘤衍生物: 设计、合成了一系列2-肼基-4-吗啉代噻吩并[3,2-d]嘧啶衍生物,发现它们对包括肺癌和结肠癌在内的各种癌细胞系表现出显著的细胞毒活性 (宋等人,2014).
- 抗肿瘤药物的设计与合成: 几种2-肼基-4-吗啉代噻吩并[3,2-d]嘧啶衍生物对五种癌细胞系表现出中等至显着的细胞毒活性,其中一些表现出比既定对照更高的效力 (朱等人,2012).
- 新型抗肿瘤化合物的评价: 各种2,6-二取代-4-吗啉代噻吩并[3,2-d]嘧啶衍生物对多种癌细胞系表现出细胞毒活性,其中一些化合物的表现优于现有的治疗方法 (朱等人,2012).
3. 合成与结构分析
- 合成方法和结构确认: 开发了一种用于4-(噻吩并[3,2-d]嘧啶-4-基)吗啉衍生物的合成方法,该衍生物抑制肿瘤坏死因子α和一氧化氮,并通过核磁共振和质谱证实了结构 (雷等人,2017).
- 微波辅助合成: 采用微波辐射技术合成2-氨基噻吩-3-羧酸衍生物,导致高效转化为噻吩并[2,3-d]嘧啶-4-酮和4-氯衍生物 (Hesse等人,2007).
4. 细胞毒活性与抗癌机制
- 吗啉代噻吩并[3,2-d]嘧啶衍生物的抗癌活性: 合成了含有苯并酮部分的化合物,并评估了其对癌细胞系的细胞毒性,其中一些表现出中等的细胞毒性和高选择性 (孙等人,2014).
5. 其他应用
- 镍(II)和钴(II)配合物: 合成了甲基-2-氨基、4-吗啉代噻吩-[2,3-d]嘧啶-6-羧酸盐与NiII和CoII卤化物的配合物,并表征了其假四面体结构 (Tsiveriotis等人,1994).
安全和危害
The compound is considered hazardous. Safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
属性
IUPAC Name |
2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O3S/c12-11-13-6-5-7(10(16)17)19-8(6)9(14-11)15-1-3-18-4-2-15/h5H,1-4H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WETMINKYSXSGDJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC(=C3)C(=O)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。